Cas no 1251565-85-1 (5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide)

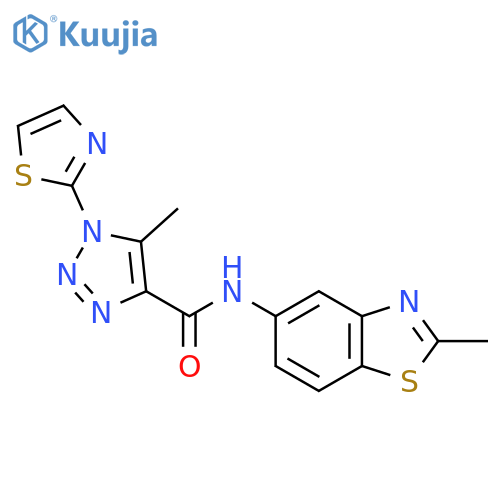

1251565-85-1 structure

商品名:5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- AKOS024530164

- VU0530408-1

- 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- 5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)triazole-4-carboxamide

- 1251565-85-1

- F6042-0214

-

- インチ: 1S/C15H12N6OS2/c1-8-13(19-20-21(8)15-16-5-6-23-15)14(22)18-10-3-4-12-11(7-10)17-9(2)24-12/h3-7H,1-2H3,(H,18,22)

- InChIKey: JSDJJALNDHQJDV-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=NC2C=C(C=CC1=2)NC(C1=C(C)N(C2=NC=CS2)N=N1)=O

計算された属性

- せいみつぶんしりょう: 356.05140137g/mol

- どういたいしつりょう: 356.05140137g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 483

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 142Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6042-0214-10mg |

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1251565-85-1 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6042-0214-5μmol |

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1251565-85-1 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6042-0214-20μmol |

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1251565-85-1 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6042-0214-1mg |

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1251565-85-1 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6042-0214-50mg |

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1251565-85-1 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6042-0214-5mg |

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1251565-85-1 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6042-0214-20mg |

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1251565-85-1 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6042-0214-3mg |

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1251565-85-1 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6042-0214-10μmol |

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1251565-85-1 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6042-0214-40mg |

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1251565-85-1 | 40mg |

$140.0 | 2023-09-09 |

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

5. Water

1251565-85-1 (5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬